Pseudotropine benzoate hydrochloride

Description

Systematic Nomenclature and Molecular Formula

Pseudotropine benzoate hydrochloride exhibits a complex nomenclatural profile that reflects its structural complexity and varied recognition across different chemical databases and research contexts. The compound is systematically identified by several authoritative names that capture different aspects of its molecular architecture.

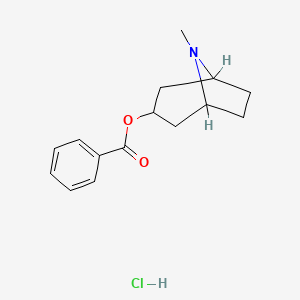

The primary systematic name for this compound is (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) benzoate hydrochloride, which explicitly describes the bicyclic core structure, the positioning of the methyl and benzoate substituents, and the hydrochloride salt formation. Alternative systematic nomenclature includes O-Benzoyltropine hydrochloride, which emphasizes the ester bond formation between the tropine backbone and benzoic acid moiety. The International Union of Pure and Applied Chemistry designation provides the most precise structural description: [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] benzoate hydrochloride, incorporating specific stereochemical configurations.

The molecular formula of this compound is C₁₅H₂₀ClNO₂, representing a molecular weight of 281.78 grams per mole. This formula reflects the addition of a hydrochloride moiety to the base compound tropacocaine (pseudotropine benzoate), which itself possesses the molecular formula C₁₅H₁₉NO₂ with a molecular weight of 245.32 grams per mole. The transformation from the free base to the hydrochloride salt involves the protonation of the nitrogen atom within the bicyclic structure and the association with a chloride anion.

The compound demonstrates multiple synonymous designations across various chemical databases and literature sources. These include Tropacocaine hydrochloride, emphasizing its relationship to the broader tropacocaine family, and benzoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester hydrochloride, which explicitly describes the ester linkage formation. Additional nomenclature variations encompass Pseudotropine benzoate salt with hydrochloric acid and endo-benzoic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester hydrochloride, reflecting different approaches to describing the stereochemical orientation and salt formation.

The structural complexity of this compound necessitates careful consideration of its constituent components. The pseudotropine backbone represents an 8-azabicyclo[3.2.1]octane system with a hydroxyl group at the 3-position, which becomes esterified with benzoic acid to form the benzoate ester. The nitrogen atom within the bicyclic system carries a methyl substituent, contributing to the overall molecular architecture and influencing the compound's chemical and biological properties.

Crystallographic Analysis and Stereochemical Configuration

The crystallographic analysis of this compound, specifically in its O-benzoyltropine hydrochloride form, has been extensively characterized through single-crystal X-ray diffraction studies, providing detailed insights into its three-dimensional molecular architecture and solid-state organization.

The crystal structure determination reveals that O-benzoyltropine hydrochloride crystallizes in the monoclinic crystal system with space group P2₁/c, containing four formula units per unit cell (Z = 4). The unit cell dimensions have been precisely determined with cell parameters of a = 6.87(1) Ångströms, b = 12.02(1) Ångströms, c = 17.33(1) Ångströms, and β = 94.0(1) degrees. These crystallographic parameters indicate a moderately complex packing arrangement that accommodates both the bicyclic organic cation and the chloride anion within the crystal lattice.

The structural refinement achieved through least-squares calculations yielded an R-factor of 6.1 percent for 1,521 observed structure amplitudes, indicating excellent agreement between the calculated and observed diffraction data. The precision of the structural determination is reflected in the mean estimated standard deviations for various geometric parameters: bond lengths exhibit uncertainties of approximately 0.007 Ångströms, while bond angles and torsion angles show standard deviations of 0.4 and 0.6 degrees, respectively.

| Crystallographic Parameter | Value | Standard Deviation |

|---|---|---|

| Crystal System | Monoclinic | - |

| Space Group | P2₁/c | - |

| Unit Cell Parameter a | 6.87 Å | 0.01 Å |

| Unit Cell Parameter b | 12.02 Å | 0.01 Å |

| Unit Cell Parameter c | 17.33 Å | 0.01 Å |

| Unit Cell Parameter β | 94.0° | 0.1° |

| Formula Units per Cell (Z) | 4 | - |

| R-factor | 6.1% | - |

| Bond Length Precision | - | 0.007 Å |

| Bond Angle Precision | - | 0.4° |

| Torsion Angle Precision | - | 0.6° |

The stereochemical configuration of this compound encompasses multiple chiral centers within its bicyclic framework, contributing to its specific three-dimensional arrangement and biological activity profile. The compound exhibits defined stereochemistry at three specific positions within the azabicyclic system, designated as positions 1, 3, and 5 according to standard bicyclic nomenclature.

The absolute configuration of the compound is described by the (1R,5S) designation for the bridgehead carbon atoms, indicating the spatial arrangement of substituents around these stereogenic centers. The 3-position, where the benzoate ester is attached, adopts the exo-configuration, meaning the ester group projects away from the bicyclic framework rather than toward it. This exo-orientation significantly influences the compound's molecular shape and its potential interactions with biological targets.

The nitrogen atom within the bicyclic system occupies the 8-position and carries a methyl substituent, contributing to the overall stereochemical complexity. The protonated nitrogen in the hydrochloride salt form adopts a pyramidal geometry, with the positive charge localized on this heteroatom and balanced by the associated chloride anion.

Conformational analysis reveals that the azabicyclic system maintains a relatively rigid structure due to the constraints imposed by the bridged ring system. The benzoate ester group, however, exhibits some conformational flexibility around the ester linkage, allowing for different orientations of the phenyl ring relative to the bicyclic core. This conformational mobility may contribute to the compound's ability to adopt different binding conformations when interacting with various molecular targets.

The crystallographic analysis also provides insights into intermolecular interactions within the solid state. The structure determination indicates that the cation does not possess the overall shape and dimensions characteristic of highly potent anticholinergic agents, suggesting that its biological activity profile may differ from other tropane alkaloids with more pronounced anticholinergic effects.

Comparative Structural Analysis with Related Tropane Alkaloids

The structural analysis of this compound gains significant context through comparison with other tropane alkaloids, revealing both conserved architectural features and distinctive structural modifications that influence biological activity and chemical properties. The tropane alkaloid family encompasses a diverse array of naturally occurring and synthetic compounds sharing the characteristic 8-azabicyclo[3.2.1]octane core structure.

This compound exhibits fundamental structural similarities with tropacocaine, its free base counterpart, differing primarily in the presence of the hydrochloride salt formation. Both compounds maintain the identical bicyclic framework and benzoate ester substitution pattern, with the primary distinction being the protonation state of the nitrogen atom and associated chloride anion in the hydrochloride form. This salt formation significantly affects solubility characteristics and crystalline properties while preserving the core molecular architecture.

Comparative analysis with cocaine, another prominent tropane alkaloid, reveals both structural parallels and critical differences. Cocaine possesses the molecular formula C₁₇H₂₁NO₄ and features both benzoyl and methyl ester functionalities attached to the tropane backbone. While both compounds share the benzoyl ester moiety, cocaine additionally incorporates a methyl ester at the 2-position of the bicyclic system, creating a more complex substitution pattern. Furthermore, cocaine adopts the (1R,2R,3S,5S) stereochemical configuration, differing from the (1R,5S) configuration observed in this compound.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Stereochemistry |

|---|---|---|---|---|

| Pseudotropine Benzoate HCl | C₁₅H₂₀ClNO₂ | 281.78 g/mol | Benzoate ester at 3-exo position | (1R,5S) |

| Tropacocaine (Free Base) | C₁₅H₁₉NO₂ | 245.32 g/mol | Benzoate ester at 3-exo position | (1R,5S) |

| Cocaine | C₁₇H₂₁NO₄ | 303.35 g/mol | Benzoyl and methyl esters | (1R,2R,3S,5S) |

| Pseudotropine | C₈H₁₅NO | 141.21 g/mol | Hydroxyl at 3-exo position | (1R,5S) |

| Tropine | C₈H₁₅NO | 141.21 g/mol | Hydroxyl at 3-endo position | (1R,3R,5S) |

The relationship between this compound and its parent alcohol, pseudotropine, demonstrates the structural modification achieved through esterification. Pseudotropine itself represents the 3-exo-hydroxy derivative of the tropane system, with molecular formula C₈H₁₅NO and molecular weight 141.21 grams per mole. The conversion to the benzoate ester involves replacement of the hydrogen atom on the hydroxyl group with the benzoyl moiety, significantly altering the compound's lipophilicity and potential biological activity.

A particularly important structural comparison involves the stereochemical distinction between pseudotropine and tropine. While both compounds possess identical molecular formulas and weights, they differ in the stereochemical orientation of the hydroxyl group at the 3-position. Pseudotropine exhibits the 3-exo configuration, while tropine adopts the 3-endo arrangement. This stereochemical difference, though seemingly minor, can result in substantially different biological activities and pharmacological profiles.

The biosynthetic relationship between these compounds provides additional insight into their structural connections. Pseudotropine formation occurs through the action of tropinone reductase-II, which catalyzes the reduction of tropinone to produce the 3-exo-hydroxyl configuration characteristic of pseudotropine. This enzymatic process represents a key branch point in tropane alkaloid biosynthesis, determining whether the final products will possess the exo or endo stereochemistry at the 3-position.

Recent synthetic approaches to tropane alkaloids, including this compound, have employed innovative methodologies such as vinyl aziridine rearrangement strategies. These synthetic routes have enabled the production of both tropacocaine and benzoyltropine through common intermediates, demonstrating the structural relationships within this compound family and providing new insights into structure-activity relationships.

The structural analysis extends to modified analogs such as 6-methoxy this compound, which incorporates an additional methoxy substituent at the 6-position of the bicyclic system. This compound, with molecular formula C₁₆H₂₁NO₃ and molecular weight 275.34 grams per mole, demonstrates how structural modifications can be introduced while maintaining the core architectural features of the parent compound.

The crystallographic analysis of O-benzoyltropine hydrochloride reveals that despite sharing structural similarities with potent anticholinergic agents, the compound does not exhibit the precise overall shape and dimensions characteristic of highly active anticholinergic substances. This observation highlights the critical importance of subtle structural differences in determining biological activity profiles within the tropane alkaloid family.

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2.ClH/c1-16-12-7-8-13(16)10-14(9-12)18-15(17)11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAGCXHWOMQWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970965 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55623-27-3, 637-23-0 | |

| Record name | O-Benzoyltropine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tropacocaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pseudotropine benzoate hydrochloride can be synthesized through the esterification of pseudotropine with benzoic acid, followed by the formation of the hydrochloride salt. The esterification reaction typically involves the use of an acid catalyst, such as sulfuric acid, and heating under reflux conditions to drive the reaction to completion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Pseudotropine benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of this compound.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Pharmaceutical Research

Pseudotropine benzoate hydrochloride plays a significant role in pharmaceutical research, particularly as a precursor for synthesizing other compounds. Its unique structural properties allow it to interact with various biological targets, influencing receptor activity and potentially leading to therapeutic applications.

Neurological Disorders

This compound has been investigated for its potential applications in treating neurological disorders. Studies suggest that it may influence neurotransmitter systems, offering insights into developing new pharmacological agents targeting conditions such as anxiety and depression.

Cardiovascular Effects

The compound's ability to modulate cardiovascular responses has also been explored. Its interactions with adrenergic receptors may provide avenues for developing treatments for hypertension and other cardiovascular diseases.

Chemical Transformations

This compound can undergo various chemical transformations, making it valuable in synthetic chemistry. Common reactions include oxidation, reduction, and substitution reactions, often utilizing reagents like hydrogen peroxide and lithium aluminum hydride.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is useful:

| Compound | Structure Type | Primary Use | Biological Activity |

|---|---|---|---|

| This compound | Tropane Alkaloid | Pharmaceutical research | Modulates receptor activity |

| Tropacocaine | Tropane Alkaloid | Contaminant in street cocaine | Stimulant effects |

| Cocaine | Tropane Alkaloid | Recreational drug | Stimulant effects |

| Scopolamine | Tropane Alkaloid | Motion sickness treatment | Anticholinergic |

This table highlights the distinct biological activities associated with each compound, emphasizing the potential of this compound for specific therapeutic applications.

Synthesis and Characterization

A study focused on the synthesis of this compound demonstrated its efficacy as a precursor in producing tropacocaine through enzymatic pathways involving cocaine synthase . This highlights its relevance in both synthetic and biosynthetic contexts.

Mechanism of Action

The mechanism of action of pseudotropine benzoate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Key Observations :

- This compound has a significantly higher melting point (283°C) than most benzoate ester analogs (e.g., 145–146°C for δ-benzylmethylaminoethyl benzoate HCl) , indicating superior crystalline stability.

Analytical and Regulatory Profiles

- Analytical Methods: Pseudotropine derivatives are analyzed via UHPLC/MS/MS and NMR spectroscopy . In contrast, pseudoephedrine hydrochloride-related compounds are assessed using sodium perchlorate buffer systems (pH 2.7) with methanol gradients .

- Regulatory Status : While specific data for this compound are lacking, related compounds like desmethyl benzatropine hydrochloride are regulated under EU directives (e.g., REACH, Directive 98/24/EC) .

Impurity Profiles

Impurity control varies among related compounds:

Biological Activity

Pseudotropine benzoate hydrochloride is a compound belonging to the tropane alkaloid family, which includes various biologically active substances. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

Overview of this compound

This compound is an ester derivative of pseudotropine, a bicyclic alkaloid. It has garnered attention for its potential pharmacological properties, particularly in the context of tropane alkaloids, which are known for their effects on the central nervous system.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets in biological systems. These interactions can modulate receptor or enzyme activities, leading to various physiological effects. The exact molecular pathways involved may vary depending on the biological context and the specific interactions occurring.

Biological Activities

- Anticholinergic Effects : Similar to other tropane derivatives, this compound exhibits anticholinergic properties. This means it can block the action of acetylcholine at muscarinic receptors, potentially leading to effects such as reduced secretions and muscle relaxation.

- Neuropharmacological Effects : Research indicates that compounds related to pseudotropine can influence neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests potential applications in treating neurological disorders.

- Biosynthesis Studies : As a precursor in the synthesis of other tropane alkaloids, this compound serves as a valuable tool for studying the biosynthesis and metabolism of these compounds in plants .

Case Study 1: Anticholinergic Activity

A study evaluated the anticholinergic effects of various tropane derivatives, including this compound. The results indicated that at certain concentrations, this compound effectively inhibited muscarinic receptor activity, demonstrating its potential as a therapeutic agent for conditions such as motion sickness and overactive bladder .

Case Study 2: Neuropharmacological Impact

In another investigation, researchers assessed the impact of this compound on dopaminergic signaling pathways in animal models. The findings suggested that this compound could modulate dopamine release, indicating its potential role in managing disorders like Parkinson's disease .

Comparative Analysis of Related Compounds

| Compound | Anticholinergic Activity | Neuropharmacological Effects | Applications |

|---|---|---|---|

| Pseudotropine Benzoate HCl | Moderate | Modulates dopamine release | Potential treatment for CNS disorders |

| Scopolamine | High | Significant CNS effects | Motion sickness treatment |

| Atropine | High | Limited neuropharmacological effects | Ophthalmic applications |

Future Directions for Research

Future studies should focus on elucidating the detailed mechanisms through which this compound exerts its biological effects. Additionally, exploring its pharmacokinetics and long-term safety profiles will be essential for assessing its viability as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.